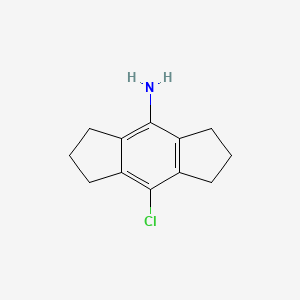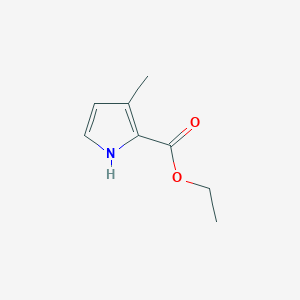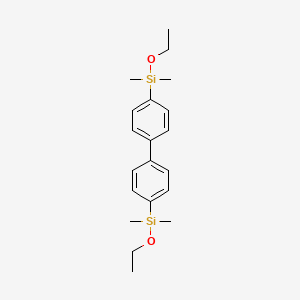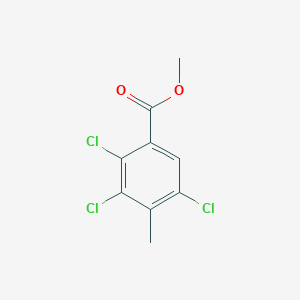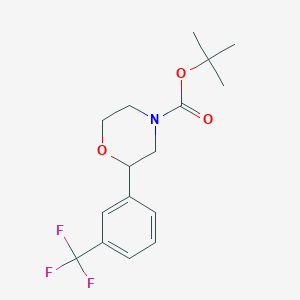
tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate, also known as TFMOC, is a chemical compound that belongs to the class of morpholine derivatives. TFMOC is widely used in scientific research as a building block for the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate is not well understood. However, it is believed that tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate acts as a nucleophile in many chemical reactions. It can also act as a protecting group for amines and alcohols.
Biochemical and Physiological Effects:
tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate does not have any known biochemical or physiological effects. It is used solely for scientific research purposes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate in lab experiments is its high purity. tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate is readily available in high purity, which makes it ideal for use in synthetic chemistry. tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate is also stable under a wide range of conditions, which makes it easy to handle and store.
One of the limitations of using tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate in lab experiments is its high cost. tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate is a relatively expensive compound, which can limit its use in large-scale experiments. Another limitation is its low solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for the use of tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate in scientific research. One direction is the development of new chemical reactions and catalytic systems using tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate as a building block. Another direction is the use of tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate in the synthesis of new drugs and agrochemicals. tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate can also be used in the development of new materials for use in various industries.
Méthodes De Synthèse
Tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate can be synthesized by reacting 3-(trifluoromethyl)aniline with tert-butyl 2-morpholino-4-oxobutanoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction results in the formation of tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate, which can be purified by column chromatography.
Applications De Recherche Scientifique
Tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate is widely used in scientific research as a building block for the synthesis of various organic compounds. It is used in the synthesis of drugs, agrochemicals, and materials science. tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate is also used in the development of new chemical reactions and catalytic systems.
Propriétés
IUPAC Name |
tert-butyl 2-[3-(trifluoromethyl)phenyl]morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO3/c1-15(2,3)23-14(21)20-7-8-22-13(10-20)11-5-4-6-12(9-11)16(17,18)19/h4-6,9,13H,7-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSZKQRYCQUFHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate](/img/structure/B6592334.png)
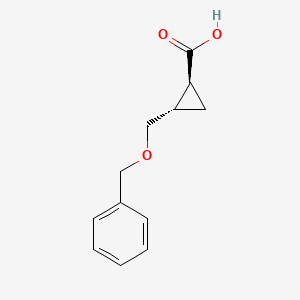
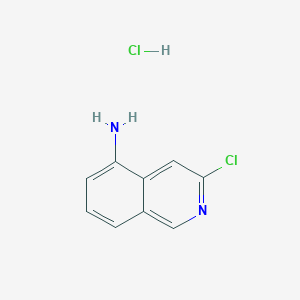
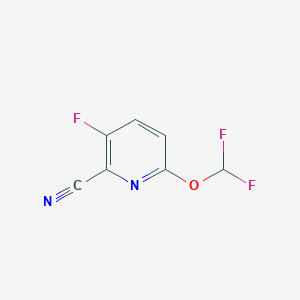
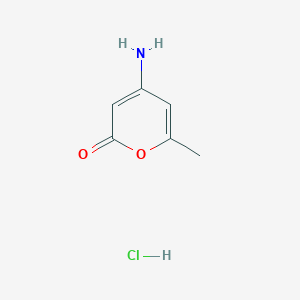

![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate](/img/structure/B6592374.png)
